![molecular formula C9H12N6O3 B13102957 (2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B13102957.png)
(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol” is a complex organic molecule that features a tetrahydrofuran ring, an imidazo[4,5-d][1,2,3]triazin moiety, and an amino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydrofuran ring and the imidazo[4,5-d][1,2,3]triazin moiety. Typical synthetic routes might include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.
Construction of the Imidazo[4,5-d][1,2,3]triazin Moiety: This might involve multi-step reactions starting from simpler heterocyclic precursors.
Coupling Reactions: The final step would involve coupling the two major fragments under suitable conditions.
Industrial Production Methods
Industrial production would scale up these laboratory methods, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The imidazo[4,5-d][1,2,3]triazin moiety can be reduced under specific conditions to modify its electronic properties.
Substitution: The amino group can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced heterocycles.
Substitution: Various substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible use in the treatment of diseases due to its biological activity.
Industry
Material Science:
Agriculture: Possible use as a bioactive agent in agricultural chemicals.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-d][1,2,3]triazin moiety may play a crucial role in binding to these targets, while the tetrahydrofuran ring could influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol: Similar in structure but with different substituents.
Imidazo[4,5-d][1,2,3]triazin Derivatives: Compounds with variations in the imidazo[4,5-d][1,2,3]triazin moiety.
Tetrahydrofuran Derivatives: Compounds with different functional groups attached to the tetrahydrofuran ring.
Uniqueness
This compound’s uniqueness lies in its specific combination of the imidazo[4,5-d][1,2,3]triazin moiety and the tetrahydrofuran ring, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C9H12N6O3 |
|---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
(2R,3S,5S)-5-(4-aminoimidazo[4,5-d]triazin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C9H12N6O3/c10-8-7-9(13-14-12-8)15(3-11-7)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H2,10,12,13)/t4-,5+,6-/m0/s1 |
InChI Key |
VXGIBTXURUOCID-JKUQZMGJSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C(N=NN=C32)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=NN=C32)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


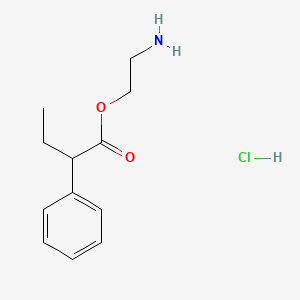
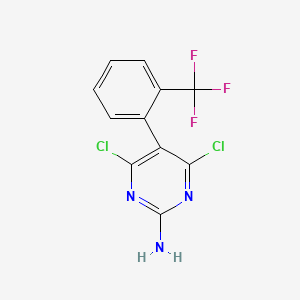
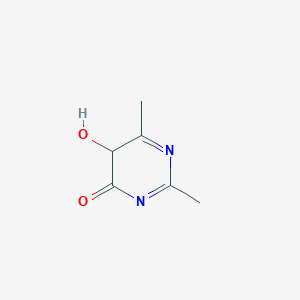
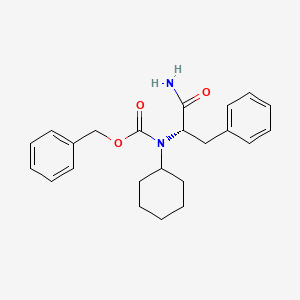
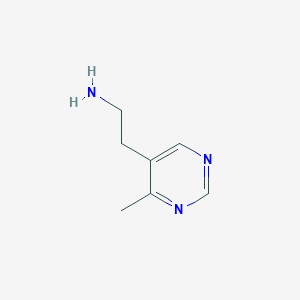
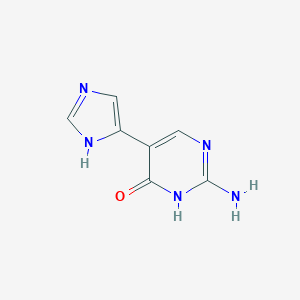
![6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13102933.png)
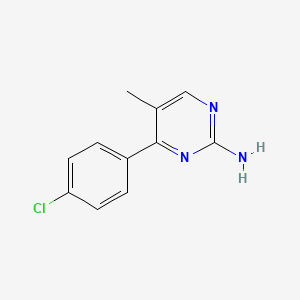
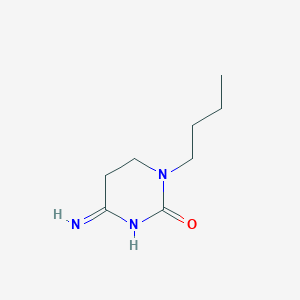
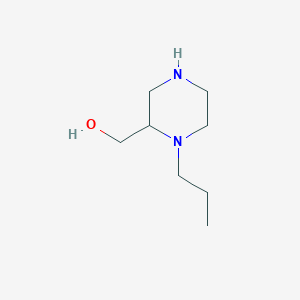
![3-Ethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13102975.png)
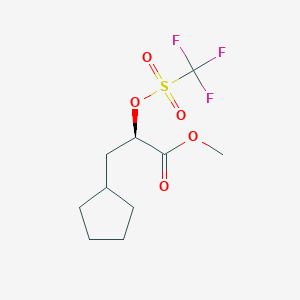
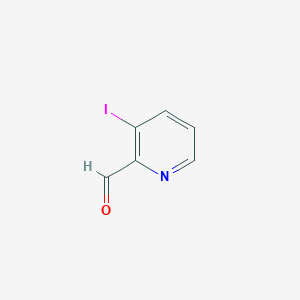
![10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13102997.png)
